molecular formula C20H19F2N3O3S2 B2373602 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941971-83-1

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2373602
CAS No.: 941971-83-1
M. Wt: 451.51
InChI Key: LYVGMOVGNGDHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19F2N3O3S2 and its molecular weight is 451.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Jadhav et al. (2017) explored the synthesis of novel compounds derived from 1,4-disubstituted 1,2,3-triazole derivatives, showing moderate to good antimicrobial activities against tested bacterial and fungal strains. This research indicates the potential for developing new antimicrobial agents utilizing similar chemical frameworks (Jadhav, Raundal, Patil, & Bobade, 2017).

Electrochemical Synthesis

Amani and Nematollahi (2012) conducted electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles, presenting a method to create arylthiobenzazoles. This method underscores the versatility of electrochemical approaches in synthesizing complex molecules (Amani & Nematollahi, 2012).

Microwave-Assisted Synthesis

Said et al. (2020) reported an efficient microwave-assisted synthesis of derivatives through click cyclocondensation, highlighting an eco-friendly and accelerated method for producing such compounds. This study emphasizes the importance of sustainable and efficient synthesis methods in chemical research (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Antibacterial, Antifungal, and Cytotoxic Activities

Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. The study provided insights into the broad-spectrum antimicrobial efficacy of these compounds, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antiviral Activity

Al-Masoudi et al. (2007) synthesized a series of compounds to develop new non-nucleoside reverse transcriptase inhibitors, evaluating their anti-HIV activity. This research demonstrates the potential therapeutic applications of such compounds in treating viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-30(27,28)15-4-2-13(3-5-15)10-18(26)24-6-8-25(9-7-24)20-23-19-16(22)11-14(21)12-17(19)29-20/h2-5,11-12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGMOVGNGDHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.